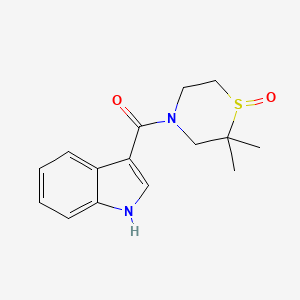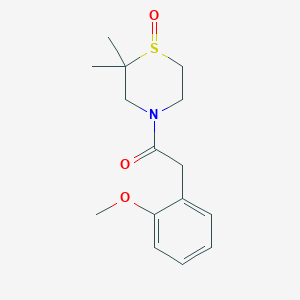
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position of the pyridine ring, along with a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction.
Preparation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of Methoxy and Methyl Groups: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide, while the methyl group can be added via Friedel-Crafts alkylation.
Formation of Cyclopropane Carboxamide: The cyclopropane ring can be formed using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide can be compared with other pyridine derivatives and cyclopropane carboxamides. Similar compounds include:
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxylate: Differing by the ester group instead of the carboxamide.
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxylic acid: Differing by the carboxylic acid group instead of the carboxamide.
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-amine: Differing by the amine group instead of the carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxy-2-methylpyridin-3-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-7-6-9(7)12(15)14-10-4-5-11(16-3)13-8(10)2/h4-5,7,9H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLPICMAYGGBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(N=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-fluoro-4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6896117.png)
![5-methyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6896119.png)
![1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6896127.png)
![2,2-Dimethyl-4-thieno[3,2-b]pyridin-7-yl-1,4-thiazinane 1-oxide](/img/structure/B6896143.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone](/img/structure/B6896144.png)

![N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896151.png)
![N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]acetamide](/img/structure/B6896152.png)
![(6R)-4-[(2-chlorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B6896154.png)
![1-Cyclopent-3-en-1-yl-3-[1-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6896169.png)

